2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid

Catalog No.
S13458334
CAS No.
M.F
C27H25NO5
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3...

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C27H25NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h2-13,15,24-25H,1,14,16-17H2,(H,28,31)(H,29,30)

InChI Key

JBZULFVSTYZJLP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid is a complex organic compound characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group. This compound is notable for its potential applications in peptide synthesis and modification due to its role as a protecting group for amino acids. The molecular formula of this compound is C27H25NO5, and it has a molecular weight of approximately 443.49 g/mol .

, influenced by its functional groups:

  • Oxidation: This can be performed using reagents such as hydrogen peroxide or potassium permanganate, potentially yielding carboxylic acids.
  • Reduction: Reduction reactions can be achieved with lithium aluminum hydride, resulting in the formation of alcohols.
  • Substitution: Nucleophilic substitution can occur at the allyloxycarbonyl group, allowing for further functionalization of the molecule.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate.
  • Reduction: Lithium aluminum hydride.
  • Substitution: Allyl chloroformate in the presence of triethylamine.

The biological activity of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid is primarily linked to its applications in peptide synthesis and protein engineering. It has been studied for its potential roles in drug development and delivery systems. The Fmoc protecting group allows for selective reactions during peptide synthesis, making it valuable in biological research.

The synthesis of this compound typically involves several steps:

  • Protection of Amino Groups: The introduction of the Fmoc group is done using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
  • Coupling Reactions: The allyloxycarbonyl group can be incorporated using allyl chloroformate under basic conditions.
  • Deprotection Steps: These steps involve selectively removing protecting groups to yield the final product .

Industrial Production Methods

In industrial settings, automated peptide synthesizers are often used for the efficient and scalable synthesis of this compound through solid-phase peptide synthesis techniques. This method allows for stepwise assembly on a solid support, enhancing production efficiency.

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid has several applications:

  • Peptide Synthesis: Utilized as a protecting group in the synthesis of peptides.
  • Biological Research: Investigated for its role in protein engineering and modification.
  • Drug Development: Explored for potential uses in creating novel drug delivery systems.
  • Industrial Use: Employed in producing specialized peptides and proteins for various applications.

Studies on this compound have focused on its interaction with various biological systems, particularly regarding its role as a protecting group during peptide synthesis. Its ability to selectively protect amino groups allows researchers to control reaction pathways effectively, leading to more precise modifications of peptides and proteins.

Several compounds share structural similarities with 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid:

Compound NameStructural FeaturesSimilarity
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acidContains fluorenylmethoxycarbonyl groupHigh
(4R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acidSimilar protective functionalityModerate
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acidShares Fmoc group structureModerate

Uniqueness

The uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid lies in its combination of both Fmoc and allyloxycarbonyl protecting groups. This dual protection system enhances versatility during peptide synthesis compared to similar compounds, allowing for more complex and controlled synthetic processes .

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

443.17327290 g/mol

Monoisotopic Mass

443.17327290 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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